
1-(3-Chloroquinoxalin-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloroquinoxalin-2-yl)butan-1-one is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 1-(3-Chloroquinoxalin-2-yl)butan-1-one typically involves the reaction of 3-chloroquinoxaline with butanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials to ensure the efficient production of the compound .
化学反応の分析
1-(3-Chloroquinoxalin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(3-Chloroquinoxalin-2-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
類似化合物との比較
1-(3-Chloroquinoxalin-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(3-Bromoquinoxalin-2-yl)butan-1-one: Similar in structure but with a bromine atom instead of chlorine.
1-(3-Fluoroquinoxalin-2-yl)butan-1-one: Similar in structure but with a fluorine atom instead of chlorine.
1-(3-Iodoquinoxalin-2-yl)butan-1-one: Similar in structure but with an iodine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different halogen atoms .
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
1-(3-chloroquinoxalin-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11ClN2O/c1-2-5-10(16)11-12(13)15-9-7-4-3-6-8(9)14-11/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
OYGJPEFWBYMNLL-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)

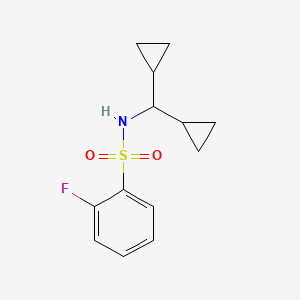
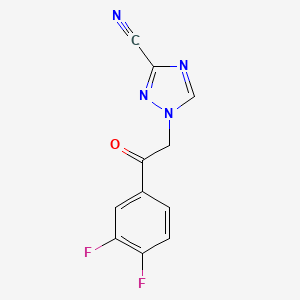

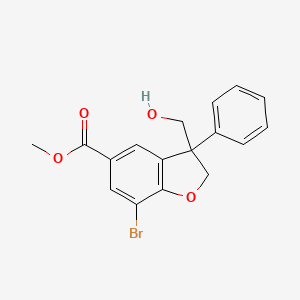
![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)
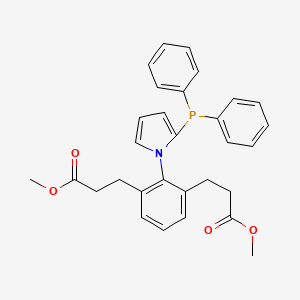
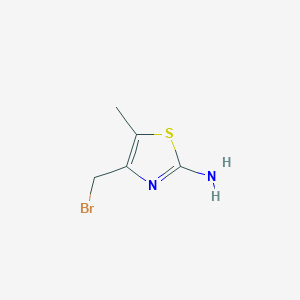


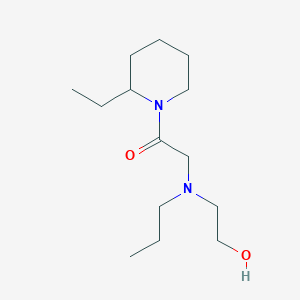
![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
